4-methyl-N-(4-phenylcyclohexyl)piperazin-1-amine
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Overview
Description
4-methyl-N-(4-phenylcyclohexyl)piperazin-1-amine is a compound belonging to the piperazine class of chemicals Piperazines are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-phenylcyclohexyl)piperazin-1-amine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound.
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions under controlled conditions. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are some of the advanced techniques employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(4-phenylcyclohexyl)piperazin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted piperazine derivatives with various alkyl or aryl groups.
Scientific Research Applications
4-methyl-N-(4-phenylcyclohexyl)piperazin-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex piperazine derivatives.
Medicine: Explored for its potential use in the development of new pharmaceuticals targeting central nervous system disorders.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-phenylcyclohexyl)piperazin-1-amine involves its interaction with specific molecular targets and pathways. It is believed to act on neurotransmitter systems in the central nervous system, similar to other piperazine derivatives. The compound may interact with receptors such as NMDA and dopamine receptors, influencing neurotransmitter release and reuptake .
Comparison with Similar Compounds
Similar Compounds
1-phenylcyclohexylpiperidine (Phencyclidine, PCP): A noncompetitive antagonist of the NMDA receptor with psychotomimetic effects.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: An acetylcholinesterase inhibitor used in Alzheimer’s disease research.
Uniqueness
4-methyl-N-(4-phenylcyclohexyl)piperazin-1-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a 4-methyl group and a 4-phenylcyclohexyl group on the piperazine ring sets it apart from other piperazine derivatives, offering potential for novel applications in various fields.
Properties
IUPAC Name |
4-methyl-N-(4-phenylcyclohexyl)piperazin-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3/c1-19-11-13-20(14-12-19)18-17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-6,16-18H,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCREGMGZVKTKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC2CCC(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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